molecular formula C21H22N2O2S2 B2883400 N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941982-25-8

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2883400
CAS No.: 941982-25-8
M. Wt: 398.54
InChI Key: JCLNQLKKMRYPLM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic chemical compound of significant interest in agricultural chemical research, particularly in the development of novel crop protection agents. This molecule features a hybrid structure combining an acetamide backbone with a 4-arylthiazole moiety, a design principle known to yield biologically active molecules . The core acetamide scaffold is a privileged structure in medicinal and agrochemical research, known to contribute to various antimicrobial activities . The incorporation of the thiazole ring, a versatile heterocycle, is a strategic modification as this class of compounds is extensively utilized in the development of active small molecules for applications in pesticides and pharmaceuticals due to their unique physiological activities . Research on closely related N-phenylacetamide derivatives containing 4-arylthiazole moieties has demonstrated promising in vitro antibacterial activity against critical phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . Some structural analogs have shown efficacy superior to commercial bactericides like bismerthiazol and thiodiazole copper, with mechanisms of action that may involve disrupting bacterial cell membranes, leading to cell rupture and death . Furthermore, certain compounds within this molecular family have exhibited excellent nematicidal activity against Meloidogyne incognita , highlighting the broad-spectrum potential of this chemical class . The specific structure of this compound, which includes a (4-methylbenzyl)thio) side chain and a 4-ethoxyphenyl group, is designed to optimize properties like bioavailability and target binding. The ethoxy group on the phenyl ring is a common feature in bioactive molecules, as seen in compounds like phenacetin . This product is intended for research purposes only to further investigate these potential applications and mechanisms. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-3-25-19-10-8-17(9-11-19)22-20(24)12-18-14-27-21(23-18)26-13-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLNQLKKMRYPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Methylbenzylthio Group: The thiazole intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to introduce the methylbenzylthio group.

    Acetylation: The final step involves the acetylation of the thiazole derivative with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring or the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Alkylated thiazole derivatives

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Their Impact

Compound Name / Class Substituents Key Functional Groups Pharmacological Relevance
Target Compound 4-Ethoxyphenyl, 4-methylbenzylthio-thiazole Acetamide, thioether, thiazole Enhanced solubility (ethoxy), lipophilicity (thioether), hydrogen bonding (acetamide)
N-(2-ethoxyphenyl) triazole-thioacetamide () 2-Ethoxyphenyl, allyl-triazole-thioacetamide Triazole, thioether Reduced activity compared to para-substituted analogs due to steric hindrance
Benzothiazole derivatives () 6-Alkoxybenzothiazole, triazole-thioacetamide Benzothiazole, triazole Superior anticancer activity due to aromatic stacking but lower metabolic stability
Quinazolinone derivatives () Trimethoxyphenyl, sulfamoylphenyl Quinazolinone, acetamide Trimethoxyphenyl enhances antitumor activity (GI50 = 3.16–14.12 mM)
Thiazole-triazole hybrids () Substituted thiazole, arylacetamide Thiazole, phenoxyacetamide Broad-spectrum antimicrobial activity (MIC = 6.25–12.5 μg/mL)

Pharmacological Activity

Antitumor Activity

The target compound’s thiazole-thioether scaffold differs from quinazolinone derivatives (), where trimethoxyphenyl groups confer potent antitumor activity (e.g., compound C: GI50 = 3.16 mM). However, the thioether linkage in the target compound may improve target selectivity by modulating electron density in the thiazole ring .

Antimicrobial Activity

Compared to N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b, MIC = 6.25 μg/mL; ), the target compound’s 4-methylbenzylthio group may enhance Gram-negative activity due to increased lipophilicity. Conversely, triazole-thioacetamides () show broader activity but require structural optimization for stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Tautomeric Behavior
Target Compound 3.8 0.12 Thiazole-thioether stability reduces tautomerism
N-(2-ethoxyphenyl) triazole-thioacetamide 4.1 0.08 Triazole-thione tautomerism affects reactivity
5a–m (Benzothiazole derivatives) 2.9–3.5 0.15–0.30 No tautomerism; stable heterocyclic core

The target compound’s para-ethoxy group improves aqueous solubility compared to ortho-substituted analogs (), while the thioether group increases LogP, favoring passive diffusion across biological membranes .

Biological Activity

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H22N2O2S2C_{21}H_{22}N_{2}O_{2}S_{2}, with a molecular weight of 398.5 g/mol. Its structure features a thiazole ring, an ethoxy group, and a thioether linkage, which contribute to its biological activity.

Property Details
Molecular FormulaC21_{21}H22_{22}N2_{2}O2_{2}S2_{2}
Molecular Weight398.5 g/mol
CAS Number941982-25-8

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamides and haloketones.
  • Functionalization : The introduction of the 4-methylbenzyl and 4-ethoxyphenyl groups occurs through nucleophilic substitution reactions.

Optimization techniques such as microwave-assisted synthesis may enhance yields and reduce reaction times.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have evaluated its effects on cancer cell lines such as A549 (lung cancer) and C6 (glioma). The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by caspase activation assays .

Case Studies

  • Study on Anticancer Effects :
    • Objective : Evaluate the anticancer activity of this compound against A549 cells.
    • Methodology : MTT assay was used to assess cell viability.
    • Findings : The compound exhibited IC50_{50} values indicating significant cytotoxicity against the tested cell line, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Efficacy Study :
    • Objective : Assess the antimicrobial properties against fungal strains.
    • Methodology : Disc diffusion method was employed to measure the inhibition zones.
    • Findings : The compound showed promising activity against Candida albicans, supporting its potential use in treating fungal infections .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity by occupying active sites or allosteric sites.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH in ethanol) .
  • Thioether linkage : Reaction of the thiazole intermediate with 4-methylbenzyl thiol in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Acetamide coupling : Amidation using activated esters (e.g., HATU/DMAP) with 4-ethoxyaniline in dichloromethane at room temperature .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or LC-MS to track intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and connectivity (e.g., thiazole protons at δ 7.2–7.5 ppm, acetamide carbonyl at ~168 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₂₁N₂O₂S₂: 393.10) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, though this requires high-purity crystals .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or microbial enzymes (e.g., DprE1 for anti-tubercular activity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Systematically modify the 4-ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogen) to assess effects on potency .
  • Thioether replacement : Compare benzyl thioethers with alkyl or heteroaryl analogs to evaluate hydrophobic interactions .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like tubulin or bacterial enzymes .
  • Data correlation : Cross-reference IC₅₀ values with electronic (Hammett constants) or steric (Taft parameters) descriptors to identify key SAR trends .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • ADME profiling : Assess pharmacokinetic parameters (e.g., plasma stability, metabolic clearance in liver microsomes) to identify bioavailability issues .
  • Formulation optimization : Use nanoemulsions or liposomal carriers to improve solubility and tissue penetration .
  • Off-target screening : Employ proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions .

Q. How can the mechanism of action be elucidated at the molecular level?

  • Methodological Answer :

  • Cellular target identification : Use pull-down assays with biotinylated probes followed by LC-MS/MS analysis .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to visualize binding sites .

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